molecular formula C8H10BrFN2O B13205996 5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one

5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13205996
M. Wt: 249.08 g/mol
InChI Key: QMQILFHIQMKGOX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one involves several stepsThe reaction conditions typically involve the use of bromine or a brominating agent in an organic solvent, followed by the addition of a fluoroethylating agent under controlled temperature and pressure . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar compounds to 5-Amino-3-bromo-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C8H10BrFN2O

Molecular Weight

249.08 g/mol

IUPAC Name

5-amino-3-bromo-1-(2-fluoroethyl)-4-methylpyridin-2-one

InChI

InChI=1S/C8H10BrFN2O/c1-5-6(11)4-12(3-2-10)8(13)7(5)9/h4H,2-3,11H2,1H3

InChI Key

QMQILFHIQMKGOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1N)CCF)Br

Origin of Product

United States

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